molecular formula C13H12N2O3 B14891219 3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile

3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile

Cat. No.: B14891219
M. Wt: 244.25 g/mol
InChI Key: JGAGLINAWVDKJX-UHFFFAOYSA-N
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Description

3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile is a synthetic organic compound that features a benzonitrile core substituted with methoxy and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: DMF, dichloromethane, ethanol.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-((3-methylisoxazol-5-yl)methoxy)benzonitrile is unique due to the presence of both methoxy and isoxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-methoxy-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzonitrile

InChI

InChI=1S/C13H12N2O3/c1-9-5-11(18-15-9)8-17-12-4-3-10(7-14)6-13(12)16-2/h3-6H,8H2,1-2H3

InChI Key

JGAGLINAWVDKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

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